molecular formula C15H13NO B1244273 2,4-diphenyl-4,5-dihydro-1,3-oxazole CAS No. 475571-19-8

2,4-diphenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B1244273
CAS No.: 475571-19-8
M. Wt: 223.27 g/mol
InChI Key: DTQJMAHDNUWGFH-UHFFFAOYSA-N
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Description

2,4-diphenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative characterized by its unique structure, which includes a dihydro ring and two phenyl groups

Scientific Research Applications

2,4-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its biological activity against various targets.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents on the phenyl rings.

Mechanism of Action

The mechanism by which 2,4-diphenyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-diphenyl-4,5-dihydro-1,3-oxazole include other oxazole derivatives and chiral heterocycles with similar structural features.

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of two phenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

2,4-diphenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJMAHDNUWGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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